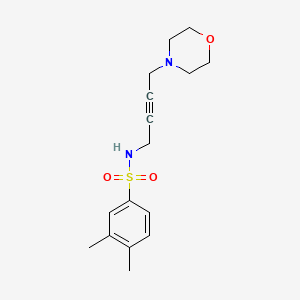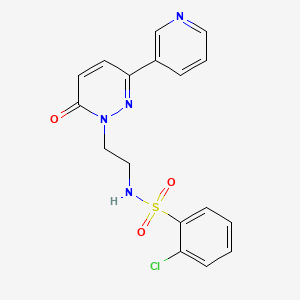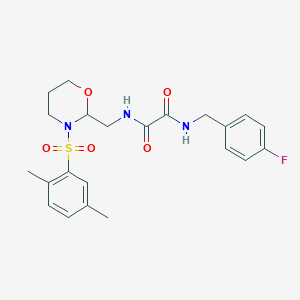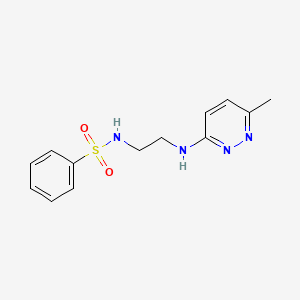![molecular formula C19H14BrFO5 B2735365 6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-fluorobenzoate CAS No. 585556-96-3](/img/structure/B2735365.png)
6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-fluorobenzoate” is likely to be an organic compound consisting of a benzo[b]furan core with various substituents. The name suggests the presence of a bromine atom, an ethoxycarbonyl group, a methyl group, and a 2-fluorobenzoate group attached to the benzo[b]furan core at different positions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a benzo[b]furan core suggests that the compound may have aromatic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence and position of its various functional groups. For example, the bromine atom might make the compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the nature of its functional groups .Applications De Recherche Scientifique
Anticancer and Antiangiogenic Properties
A study by Romagnoli et al. (2015) explored the design, synthesis, and evaluation of novel 3-arylaminobenzofuran derivatives for anticancer and antiangiogenic activity. These compounds, characterized by the presence of a 2-methoxy/ethoxycarbonyl group on the benzofuran skeleton, showed significant antiproliferative activity against cancer cells. The most promising compound in this series inhibited cancer cell growth at nanomolar concentrations, demonstrated potent vascular disrupting properties in vitro and in vivo, and showed antitumor activity in a murine model comparable to combretastatin A-4 phosphate. This highlights the potential of benzofuran derivatives in cancer treatment strategies. (Romagnoli et al., 2015)
Synthesis of Heterocyclic Compounds
Grinev et al. (1971) detailed the bromination and nitration of 2-methyl-3-ethoxycarbonyl-5-hydroxybenzofuran leading to 6-bromo and 6-nitro derivatives. Azo coupling resulted in substitution at the 4 position, expanding the chemical versatility of benzofuran derivatives. This work underscores the utility of these compounds in the synthesis of complex heterocyclic structures, useful in various fields including pharmaceuticals and material science. (Grinev et al., 1971)
Fluorine-Containing Compounds Synthesis
Rao et al. (2005) reported the microwave-assisted synthesis of fluorine-containing 3-cyano/ethoxycarbonyl-2-ethyl-benzo[b]furans. This process, leveraging intramolecular Wittig and Claisen rearrangement reactions, resulted in the formation of fluoro-substituted benzofurans. The work illustrates the role of benzofuran derivatives in the development of fluorine-containing organic compounds, which are of significant interest for their unique properties in pharmaceutical and agrochemical applications. (Rao et al., 2005)
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 6-bromo-5-(2-fluorobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrFO5/c1-3-24-19(23)17-10(2)25-15-9-13(20)16(8-12(15)17)26-18(22)11-6-4-5-7-14(11)21/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKBUIIRIIQLHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC=CC=C3F)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrFO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-[1-(4-methylphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate](/img/structure/B2735285.png)



![2,5-difluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2735293.png)




![2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B2735299.png)
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2735302.png)

